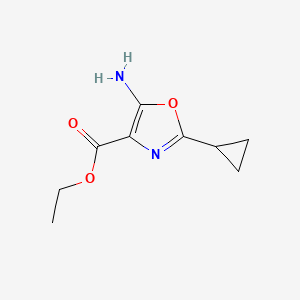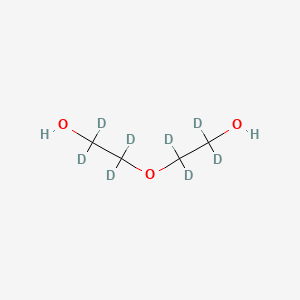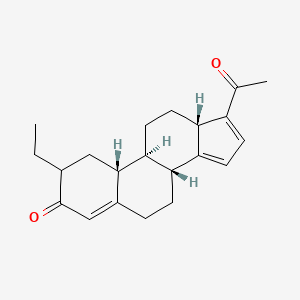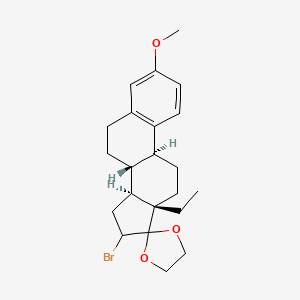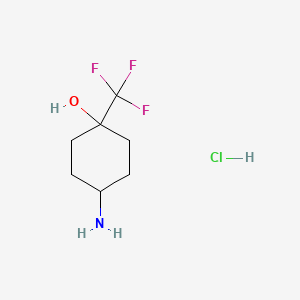
Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to produce it. This includes the reactants, conditions, and catalysts used in the synthesis.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It may involve techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Scientific Research Applications
Polymer Science : Alkoxylated-ether diols, including similar compounds, are used as extenders in segmented polyurethanes, demonstrating their application in the synthesis of specialized polymers with balanced properties, such as high elongation, strength, and thermal stability (Huang et al., 2015).
Materials Chemistry : Similar compounds are involved in the formation of cyclic carbonates and polyols, illustrating their utility in producing materials with specific structural and functional properties (Rokicki et al., 1985).
Biochemistry : The compound's structural analogs are studied for their degradation mechanisms by fungal enzymes, indicating its relevance in understanding lignin degradation and potential applications in bioremediation and biomass utilization (Kawai et al., 1988).
Dental Materials : Similar chemical structures are foundational in developing dental composite filling materials, signifying the compound's potential in medical and dental material science (Davy & Braden, 1991).
Corrosion Inhibition : Research has been conducted on compounds with similar structures for their application as corrosion inhibitors, particularly in acidic environments, demonstrating potential industrial applications (Yurt et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO5/c20-16(10-21)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-22/h1-8,16-17,21-23H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXXVEHNGYFGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
